3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Kinase Inhibition SGK-1 Cancer

This 3-methylated pyrazolo[3,4-d]pyrimidine scaffold is a non-interchangeable starting point for developing high-potency kinase inhibitors. Its 6-amino group enables SAR-driven optimization, yielding SGK-1 inhibitors with IC50 values as low as 1.40 nM and antiproliferative agents targeting leukemia cell lines. Choose this essential building block for building focused dual CDK2/GSK-3β inhibitor libraries.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
Cat. No. B11921363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=C2C=NC(=NC2=NN1)N
InChIInChI=1S/C6H7N5/c1-3-4-2-8-6(7)9-5(4)11-10-3/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyZQUUJAWEPOSJSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine: Core Scaffold for Targeted Kinase Inhibitor Synthesis


3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic chemical building block belonging to the pyrazolo[3,4-d]pyrimidine family [1]. It features a fused ring system combining pyrazole and pyrimidine moieties, with a key methyl group at the 3-position and a primary amine at the 6-position . This structure serves as a versatile scaffold for medicinal chemistry, enabling the synthesis of diverse derivatives with biological activity, primarily as protein kinase inhibitors [2].

Why Scaffold Substitution Matters: The Impact of the 3-Methyl Group on Biological Activity


Direct substitution of the 3-methyl group on the pyrazolo[3,4-d]pyrimidine core is not feasible without fundamentally altering the chemical identity and, consequently, the biological profile of the resulting compounds. The 3-methyl group is a critical structural feature that influences molecular interactions, as demonstrated by structure-activity relationship (SAR) studies. For instance, while the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold is used in adenosine receptor antagonists [1], the introduction of specific substituents, including a methyl group, is essential for achieving potent kinase inhibition. In studies of SGK-1 inhibitors, derivatives containing the 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl core achieved potent inhibitory activity with IC50 values as low as 1.40 nM [2], a level of activity that would not be expected from an unsubstituted analog. This underscores that the 3-methylated scaffold is a non-interchangeable starting point for developing specific, high-potency kinase inhibitors.

Quantitative Evidence Guide: Comparative Activity of 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives


Superior SGK-1 Kinase Inhibition of a 3-Methyl Pyrazolopyrimidine Derivative Compared to Inactive Analogs

A derivative of the target scaffold, 2-Chloro-N-[2-fluoro-4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-phenyl]-5-methoxy-benzenesulfonamide, exhibits potent inhibition of Serum and Glucocorticoid-regulated Kinase 1 (SGK-1) with an IC50 of 1.40 nM [1]. This activity is enabled by the specific 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl core, as unmodified or differently substituted pyrazolopyrimidines in the same assay series show no or significantly lower activity. This demonstrates the critical role of the 3-methylated scaffold for achieving potent SGK-1 inhibition.

Kinase Inhibition SGK-1 Cancer

Potent Antiproliferative Activity in Leukemia Models by 6-Substituted Pyrazolopyrimidines vs. Weaker Analogs

Optimization of the 6-position of the pyrazolo[3,4-d]pyrimidine ring, a site present on the target scaffold, led to compounds 17b, 17d, and 19d with significant antiproliferative activity against Jurkat, K-562, and HL-60 leukemia cell lines [1]. Compound 19d, in particular, demonstrated DHFR inhibitory activity that was better than a reported naphthalene derivative [1]. This highlights the importance of the 6-amino group as a functional handle for creating potent anti-leukemic agents, a capability that is directly enabled by the 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold.

Antiproliferative Leukemia DHFR Inhibition

Dual Kinase Inhibition (CDK2/GSK3β) by a Related Pyrazolopyrimidine Scaffold Compared to Staurosporine

Novel pyrazolo[3,4-d]pyrimidine derivatives, which share the core structure with the target compound, were designed as dual CDK2/GSK3β inhibitors. Compound 5g showed potent inhibitory activity with an IC50 of 0.128 μM for CDK2 and 0.160 μM for GSK-3β [1]. In cytotoxicity assays against MCF-7 and T-47D cancer cell lines, compounds 5c and 5g surpassed the activity of the reference standard staurosporine [1]. This illustrates the potential of the pyrazolo[3,4-d]pyrimidine class to generate compounds with superior activity compared to established kinase inhibitors.

CDK2 GSK3β Antineoplastic

Optimal Application Scenarios for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine


Medicinal Chemistry: Synthesis of Potent SGK-1 Kinase Inhibitors

3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is an essential building block for synthesizing high-affinity SGK-1 inhibitors. As demonstrated by a derivative achieving an IC50 of 1.40 nM [1], this scaffold enables the creation of potent tool compounds or lead candidates for investigating SGK-1's role in cancer, hypertension, and metabolic disorders.

Oncology Drug Discovery: Development of Anti-Leukemic Agents Targeting DHFR

This compound serves as a key intermediate for generating 6-substituted pyrazolopyrimidines with demonstrated antiproliferative activity against leukemia cell lines [2]. Its 6-amino group is a critical functional handle for SAR studies aimed at optimizing DHFR inhibition and anti-cancer potency, as shown by compounds that outperform existing naphthalene-based inhibitors.

Chemical Biology: Probing Dual CDK2/GSK3β Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine core is a validated platform for designing dual kinase inhibitors. Researchers can use 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine to build focused libraries for exploring the therapeutic potential of simultaneous CDK2 and GSK-3β blockade in cancer, leveraging the class's ability to produce compounds with superior activity to standards like staurosporine [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.